N-Cyano-N',S-dimethylisothiourea

Description

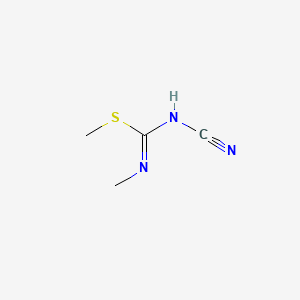

Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyano-N'-methylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGGQXIPBPGZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207173 | |

| Record name | 1-Cyano-2,3-dimethylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-24-8 | |

| Record name | Methyl N-cyano-N′-methylcarbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-2,3-dimethylisothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-2,3-dimethylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyano-2,3-dimethylisothiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Cyano-N',S-dimethylisothiourea CAS number and properties

An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 5848-24-8), a versatile and highly reactive chemical intermediate. We will explore its fundamental physicochemical properties, delve into a representative synthetic protocol with mechanistic insights, and showcase its pivotal role as a building block in organic synthesis. Core applications, including its function as a guanylating agent and a precursor to complex heterocyclic systems, are discussed. A significant focus is placed on its utility in pharmaceutical development, highlighted by a detailed case study on its role in a patented synthesis of the H₂ receptor antagonist, Cimetidine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity and synthetic potential.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound is a crystalline solid that has garnered significant attention as a stable, yet reactive, synthon.[1] Its utility stems from the unique electronic interplay between the cyano, imine, and S-methylisothiourea functionalities, making it a valuable precursor for a wide array of chemical transformations.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

| Identifier | Value |

| CAS Number | 5848-24-8[2] |

| Molecular Formula | C₄H₇N₃S[2] |

| Molecular Weight | 129.18 g/mol [2] |

| IUPAC Name | 1-Cyano-2,3-dimethyl-2-thiopseudourea[2] |

| Common Synonyms | This compound |

| SMILES | CS/C(NC#N)=N\C[2] |

| InChI Key | MHGGQXIPBPGZFB-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical characteristics of this compound are summarized below, providing essential data for its handling and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 202-203 °C | [4][5] |

| Purity | Typically >98% | [1] |

| Storage | Store at room temperature in a cool, dark place. Refrigeration is also recommended for long-term stability. | [1][3] |

Structural Analysis and Reactivity

The molecule's reactivity is governed by three key features:

-

The S-Methyl Group: This is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. Its departure facilitates the attack of nucleophiles at the central carbon.

-

The Electrophilic Central Carbon: The carbon atom of the isothiourea moiety is highly electrophilic, being bonded to three electronegative atoms (two nitrogens and sulfur). This makes it the primary site for nucleophilic attack.

-

The Cyano Group: This powerful electron-withdrawing group modulates the basicity and nucleophilicity of the adjacent nitrogen atoms. It is also a key component in the formation of the N-cyanoguanidine pharmacophore, a crucial moiety in many bioactive molecules.[6]

Chapter 2: Synthesis and Mechanistic Considerations

While several pathways to N-cyanoisothioureas exist, a highly effective and common strategy involves the reaction of the commercially available dimethyl N-cyanodithioiminocarbonate with a primary amine. This method is particularly useful for generating a library of polysubstituted derivatives.[7]

Representative Synthesis Protocol

This protocol describes a representative method for the synthesis of this compound from dimethyl N-cyanodithioiminocarbonate and methylamine.

Materials:

-

Dimethyl N-cyanodithioiminocarbonate

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol (or a suitable polar solvent)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Ice bath

Procedure:

-

Setup: In a well-ventilated fume hood, dissolve dimethyl N-cyanodithioiminocarbonate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add methylamine (1.1 equivalents) to the stirred solution. Causality Note: The reaction is exothermic; slow addition and cooling are crucial to control the reaction rate and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often obtained in high purity, but recrystallization from ethanol or another suitable solvent can be performed if necessary.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chapter 3: Core Applications in Synthetic Chemistry

The unique structure of this compound makes it a powerful tool for constructing more complex molecular architectures.

Guanylation of Amines

Isothioureas are well-established reagents for guanylation, the process of adding a guanidine group to a molecule, typically an amine.[8] The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiourea, leading to the displacement of the S-methyl group (as methanethiol). This provides a direct and efficient route to N'-substituted-N''-cyanoguanidines.

Precursor to Fused Heterocycles

Similar to the closely related dimethyl N-cyanodithioiminocarbonate, this reagent is an excellent precursor for a variety of fused heterocyclic compounds.[9] By reacting with bifunctional nucleophiles (e.g., compounds containing both an amine and an active methylene group), it can participate in condensation and cyclization cascades to form important scaffolds such as pyrimidines, thiazoles, and triazoles.[9]

Caption: Versatility of this compound as a synthetic intermediate.

Chapter 4: Case Study in Drug Development: The Synthesis of Cimetidine

The N-cyanoguanidine moiety is a recognized pharmacophore that can act as a bioisostere for thiourea or amide groups, influencing the basicity and hydrogen-bonding properties of a molecule.[6] This makes it a valuable component in drug design. A prime example of the utility of this compound is in a patented synthesis pathway for Cimetidine, a widely used histamine H₂ receptor antagonist for treating peptic ulcers.[10]

Cimetidine Synthesis Pathway

In this process, this compound serves as the cyanoguanidine donor.

-

Step 1: Intermediate Formation. 4-[(2-Aminoethyl)thiomethyl]-5-methylimidazole is reacted with this compound. The primary amine of the imidazole side-chain acts as a nucleophile, attacking the isothiourea and displacing the S-methyl group to form the intermediate, N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea.[10]

-

Step 2: Final Guanylation. The intermediate is then treated with methylamine. The methylamine displaces the second S-methyl group, completing the formation of the N,N'-disubstituted cyanoguanidine moiety and yielding the final Cimetidine product.[10]

Caption: Patented synthesis route to Cimetidine utilizing the title reagent.[10]

Chapter 5: Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a clear spectroscopic fingerprint.

Quality Control Protocol

-

Visual Inspection: Confirm the material is a white to off-white crystalline solid.

-

Melting Point: Determine the melting point; it should be sharp and within the 202-203 °C range.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

IR Spectroscopy: Obtain an IR spectrum to confirm the presence of the key cyano functional group.

-

Mass Spectrometry: Use ESI or EI mass spectrometry to confirm the molecular weight.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | S-CH₃ | ~2.3 - 2.6 ppm (singlet, 3H) | Protons on a carbon adjacent to sulfur. |

| N-CH₃ | ~2.8 - 3.1 ppm (singlet, 3H) | Protons on a carbon adjacent to nitrogen. | |

| ¹³C NMR | S-C H₃ | ~15 ppm | Typical shift for a methyl group attached to sulfur. |

| N-C H₃ | ~30 ppm | Typical shift for a methyl group attached to nitrogen. | |

| C ≡N | ~115 - 120 ppm | Characteristic region for nitrile carbons.[5] | |

| N-C =N | ~160 - 165 ppm | Shift for the central isothiourea carbon. | |

| IR | C≡N Stretch | 2220 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group.[11] |

| MS (EI) | [M]⁺ | m/z = 129 | Molecular ion peak corresponding to the molecular weight. |

Chapter 6: Safety, Handling, and Storage

As with any laboratory reagent, proper handling is paramount to ensure safety.

-

Hazard Identification: The compound is classified as harmful. It may be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this material.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, refrigeration can prolong shelf life.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Chapter 7: Conclusion and Future Outlook

This compound is a reagent of significant value in both academic and industrial research. Its straightforward synthesis, stability, and predictable reactivity make it an ideal building block for creating the N-cyanoguanidine scaffold and for constructing complex heterocyclic systems. Its demonstrated use in the synthesis of major pharmaceuticals like Cimetidine underscores its importance. Future research will likely continue to exploit its unique properties in the development of novel kinase inhibitors, bioactive peptides, and other therapeutic agents, solidifying its place as a cornerstone reagent in the medicinal chemist's toolbox.

References

-

ResearchGate. 1 H and 13 C NMR chemical shifts (in ppm) of various species in DMSOOd 6. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. Available at: [Link]

-

ResearchGate. (PDF) Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. Available at: [Link]

-

ResearchGate. (PDF) Recent Developments in Guanylating Agents. Available at: [Link]

- Google Patents. EP0279161A2 - A process for the preparation of cimetidine.

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

- Google Patents. US4520201A - Synthesis of cimetidine and analogs thereof.

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

PubMed. Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Available at: [Link]

-

Arkivoc. Recent developments in guanylating agents. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

ScienceOpen. Supporting Information. Available at: [Link]

-

LookChem. This compound Safety Data Sheets(SDS). Available at: [Link]

- Google Patents. CA1164876A - Process for the preparation of cimetidine.

-

Beilstein Journals. Synthetic accesses to biguanide compounds. Available at: [Link]

Sources

- 1. This compound | 5848-24-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. clearsynth.com [clearsynth.com]

- 3. uhu.es [uhu.es]

- 4. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]

An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-N',S-dimethylisothiourea is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structural features, combining a reactive cyano group with a dimethylisothiourea backbone, make it a key precursor for the synthesis of a diverse range of heterocyclic compounds and guanidine derivatives. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][2] A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Identifiers of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-N-cyano-N'-methyl-S-methylcarbamimidothioate | [3] |

| CAS Number | 5848-24-8 | [1][2] |

| Molecular Formula | C₄H₇N₃S | [1][2] |

| Molecular Weight | 129.18 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 202-203 °C | [2] |

| Boiling Point | 195.1 ± 23.0 °C (Predicted) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage | Recommended to be stored at 2-8°C under a nitrogen atmosphere. | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of dimethyl N-cyanodithioiminocarbonate with methylamine. This reaction proceeds via a nucleophilic substitution mechanism where the methylamine displaces one of the methylthio groups of the starting material.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed experimental procedure for the synthesis is outlined below. This protocol is based on established methodologies for the reaction of N-cyanodithioiminocarbonates with primary amines.

Materials:

-

Dimethyl N-cyanodithioiminocarbonate

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol (or other suitable solvent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve dimethyl N-cyanodithioiminocarbonate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Methylamine: Slowly add a stoichiometric equivalent of methylamine solution to the stirred solution of dimethyl N-cyanodithioiminocarbonate. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford a white to off-white crystalline solid.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiourea moiety and the nucleophilicity of the nitrogen atoms. This dual reactivity makes it a versatile synthon for the construction of various heterocyclic systems and as a precursor to N-cyanoguanidines.

Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various fused heterocyclic compounds, including pyrimidines, 1,3-thiazoles, and 1,2,4-triazoles.[1] The reaction typically involves the condensation of the isothiourea with a bifunctional nucleophile, leading to cyclization and the formation of the heterocyclic ring.

Precursor to N-Cyanoguanidines and Bioactive Molecules

The N-cyanoguanidine moiety is a recognized pharmacophore found in several pharmaceutical drugs.[1] this compound serves as an efficient precursor for the synthesis of N-cyanoguanidine derivatives through guanylation reactions with amines. This pathway is crucial for the synthesis of kinase inhibitors and histamine H2 receptor antagonists.

Caption: Reactivity and applications of this compound in the synthesis of bioactive compounds.

Spectroscopic Characterization

While comprehensive, publicly available spectroscopic data is limited, the structure of this compound is routinely confirmed by standard analytical techniques. Commercial suppliers confirm the structure by NMR.[4] Researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra that are consistent with the assigned structure. The cyano group, for instance, will exhibit a characteristic sharp absorption band in the IR spectrum.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal reagent in organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a gateway to a wide array of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable compound in their scientific endeavors.

References

-

NIST. (n.d.). Cyanamide, dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Cyano-N',S-dimethylisothiourea: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyano-N',S-dimethylisothiourea is a versatile chemical intermediate characterized by its unique combination of a cyanoimine and a methylisothiourea functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and notable applications, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. With a molecular formula of C₄H₇N₃S and a molecular weight of 129.18 g/mol , this compound serves as a valuable building block for constructing complex molecular architectures.[1][2] This document is intended to be a technical resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering insights into the practical utility and chemical behavior of this important reagent.

Table of Contents

-

Molecular Profile and Physicochemical Properties

-

Synthesis and Manufacturing

-

Chemical Reactivity and Mechanistic Insights

-

Reactivity with Nucleophiles

-

Role in Heterocyclic Synthesis

-

-

Applications in Drug Discovery and Development

-

Case Study: Synthesis of Cimetidine Analogues

-

-

Analytical Methodologies

-

Chromatographic Analysis

-

Spectroscopic Characterization

-

-

Safety, Handling, and Storage

-

References

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 1-Cyano-2,3-dimethyl-2-thiopseudourea, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₃S | [1][2] |

| Molecular Weight | 129.18 g/mol | [1][2] |

| CAS Number | 5848-24-8 | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 202-203 °C | [2] |

The structure of this compound features a central isothiourea core with a cyano group attached to one nitrogen and a methyl group to the other. The sulfur atom is also methylated. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable synthon in organic chemistry.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, its synthesis can be inferred from related compounds and general organic chemistry principles. A plausible and commonly employed route involves the reaction of a suitable precursor, such as dimethyl N-cyanodithioiminocarbonate, with methylamine. This reaction proceeds via a nucleophilic substitution mechanism where one of the methylthio groups of the starting material is displaced by methylamine.

Caption: Generalized synthesis workflow for this compound.

This transformation is typically carried out in a suitable solvent, and the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiourea moiety and the potential for the cyano group to participate in cyclization reactions.

Reactivity with Nucleophiles

The isothiourea carbon is susceptible to attack by nucleophiles, leading to the displacement of the methylthio group, which is a good leaving group. This reactivity is central to its application in synthesis. A prime example is its reaction with amines. For instance, the reaction with primary amines, such as methylamine, can lead to the formation of N-cyanoguanidine derivatives.[3] This reaction is a key step in the synthesis of the drug cimetidine and its analogues.[4][5]

The reaction with hydrazines is also a common transformation, leading to the formation of various heterocyclic systems. The initial nucleophilic attack by hydrazine is followed by an intramolecular cyclization, often with the elimination of methanethiol.

Role in Heterocyclic Synthesis

This compound and its precursor, dimethyl N-cyanodithioiminocarbonate, are extensively used in the synthesis of a wide variety of fused heterocyclic compounds.[6] These reactions often proceed through a cascade mechanism involving an initial nucleophilic attack followed by one or more intramolecular cyclizations. The cyano group can act as an internal nucleophile or as an electrophilic center after activation, facilitating the formation of diverse ring systems.[7][8]

The versatility of this reagent allows for the synthesis of various heterocycles, including pyrimidines, triazines, and thiazoles, which are important scaffolds in medicinal chemistry.[6]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug development is primarily as a key intermediate in the synthesis of complex molecules with biological activity.

Case Study: Synthesis of Cimetidine Analogues

A notable application of this compound is in the synthesis of the H₂-receptor antagonist, cimetidine, and its analogues.[4][5] In a key step of the synthesis, 4-[(2-aminoethyl)thiomethyl]-5-methyl-imidazole is reacted with this compound.[4] This is followed by reaction with methylamine to yield the final cimetidine molecule.[3] This synthetic route highlights the efficiency of using this compound to introduce the N-cyano-N'-methylguanidine functionality, which is crucial for the biological activity of cimetidine.

Analytical Methodologies

The characterization and purity assessment of this compound and its reaction mixtures are typically performed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A reversed-phase HPLC method is generally suitable.[9][10]

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

This method provides good separation of the relatively polar this compound from less polar starting materials and byproducts.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two different methyl groups (N-CH₃ and S-CH₃) and the NH proton. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the methyl groups, the isothiourea carbon, and the cyano carbon. The chemical shift of the isothiourea carbon is particularly indicative of its electrophilicity.[11]

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

Safety, Handling, and Storage

Potential Hazards:

-

May cause eye and skin irritation.[12]

-

May be harmful if swallowed or inhaled, potentially causing gastrointestinal or respiratory tract irritation.[12]

-

The toxicological properties have not been fully investigated.[12]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and as a key building block in the synthesis of pharmaceuticals. Its well-defined reactivity, particularly with nucleophiles, allows for the efficient introduction of the N-cyanoguanidine moiety into complex molecules. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its effective and safe utilization in a research and development setting.

References

- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.

- Szilagyi, L., & Gyorgydeak, Z. (1987). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 653-657.

- European Patent Office. (1988).

- Benchchem. (n.d.). Comparative Guide to HPLC Analysis of N-Cyano-N,O-dimethylisourea Reaction Mixtures.

- Isab, A. A., Al-Arfaj, A. R., & Al-Maydama, H. M. (2006). 1H and 13C NMR chemical shift differences between free and bound thiourea and selenourea in their complexes with zinc(II), cadmium(II) and mercury(II) halides.

- LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Thermo Fisher Scientific. (2010).

- Google Patents. (1985). US4520201A - Synthesis of cimetidine and analogs thereof.

- Bentham Science Publishers. (2023). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 27(12), 1035-1054.

- Organic Chemistry Portal. (n.d.).

- SIELC. (n.d.). Separation of 1-Cyano-2-methylisothiourea on Newcrom R1 HPLC column.

- Kącka-Zych, A. (2023). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Chemistry of Heterocyclic Compounds, 59(7/8), 317-319.

- Henry, R. A. (2010).

- Nature. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.

- The Royal Society of Chemistry. (n.d.).

- PubMed. (1983). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry, 26(9), 1267-1277.

- National Institutes of Health. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(11), 13196-13209.

- CookeChem. (n.d.). N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8.

- Google Patents. (1984).

- IntechOpen. (2018). Basic 1H- and 13C-NMR Spectroscopy.

- Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.

- ResearchGate. (2001). Cyanocarbonylation of Amines with 5-Tosyloxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione.

- eScholarship.org. (2025).

- ScienceOpen. (n.d.).

- PrepChem.com. (n.d.). Synthesis of N-cyano-N'-(2-aminoethyl)-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine.

- Thieme. (2008). Product Class 17: Hydrazones.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Cyano-3-methylisothiourea, sodium salt, 94+%.

- ResearchGate. (2018). Design of Cimetidine Analogs. Chemical and Pharmaceutical Bulletin, 66(11), 1058-1064.

- ResearchGate. (2008). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. Journal of Heterocyclic Chemistry, 45(4), 1039-1044.

- Sigma-Aldrich. (2025).

- National Institutes of Health. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 1-10.

- PrepChem.com. (n.d.). Synthesis of N-cyano-N'-methyl-N"-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine.

- ResearchGate. (2023). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 27(12), 1035-1054.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA1164876A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of 1-Cyano-2-methylisothiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

synthesis of N-Cyano-N',S-dimethylisothiourea from dimethyl N-cyanodithioiminocarbonate

An In-depth Technical Guide to the Synthesis of N-Cyano-N',S-dimethylisothiourea from Dimethyl N-cyanodithioiminocarbonate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in synthetic chemistry. The primary focus is the reaction of dimethyl N-cyanodithioiminocarbonate with methylamine, a robust and efficient method for its preparation. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for characterization, and emphasizes critical safety considerations.

Introduction and Strategic Overview

Dimethyl N-cyanodithioiminocarbonate is a versatile and highly reactive precursor used in the synthesis of a wide array of heterocyclic compounds and other valuable chemical intermediates.[1] Its unique structure, featuring two reactive methylthio groups and a cyano moiety, allows for selective functionalization.

The synthesis of this compound involves a nucleophilic substitution reaction where one of the methylthio (-SMe) groups of dimethyl N-cyanodithioiminocarbonate is displaced by methylamine. This reaction is favored due to the excellent leaving group ability of the methanethiolate anion and the nucleophilicity of the amine. The resulting isothiourea derivative is a key intermediate for further chemical transformations, particularly in the development of pharmaceuticals and agrochemicals.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic addition-elimination reaction. The selection of methylamine as the nucleophile is strategic; its small size and strong nucleophilicity facilitate an efficient reaction at one of the electrophilic carbon centers of the dithioiminocarbonate.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the central carbon atom of the dimethyl N-cyanodithioiminocarbonate. This carbon is electrophilic due to the electron-withdrawing effects of the cyano group and the two sulfur atoms.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, leading to the elimination of one of the methylthio groups as methanethiolate (CH₃S⁻), a stable leaving group. The reaction is driven forward by the formation of the more stable C=N double bond in the final product.

The overall transformation effectively substitutes a methylthio group with a methylamino group.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of dimethyl N-cyanodithioiminocarbonate with primary amines.[2]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Dimethyl N-cyanodithioiminocarbonate | 10191-60-3 | 146.23 | 14.62 g | 0.10 |

| Methylamine (40% in water) | 74-89-5 | 31.06 | 7.77 g | 0.10 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 300 mL | - |

| Diethyl ether (for washing) | 60-29-7 | 74.12 | 100 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl N-cyanodithioiminocarbonate (14.62 g, 0.10 mol).

-

Solvent Addition: Add 300 mL of anhydrous acetonitrile to the flask. Stir the mixture to dissolve the solid.

-

Reagent Addition: Slowly add the methylamine solution (7.77 g of 40% solution, 0.10 mol) to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to facilitate product precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the product under vacuum to a constant weight. The expected product, this compound, is a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Property/Technique | Expected Result |

| Appearance | White to almost white powder or crystals |

| Melting Point | 202-203 °C[3][4] |

| Molecular Formula | C₄H₇N₃S |

| Molecular Weight | 129.18 g/mol |

| ¹H NMR | Signals corresponding to the S-methyl and N-methyl protons. |

| ¹³C NMR | Resonances for the S-methyl, N-methyl, cyano, and isothiourea carbons. |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 130.04. |

| Purity (by HPLC) | >98% |

Safety Precautions and Hazard Management

A thorough understanding and implementation of safety protocols are paramount for this synthesis.

5.1. Reagent Hazards:

-

Dimethyl N-cyanodithioiminocarbonate: This compound is corrosive and acutely toxic.[5] It should be handled in a chemical fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6]

-

Methylamine: A 40% solution in water is flammable, corrosive, and toxic.[7] It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood is mandatory. Keep away from ignition sources.[7]

-

Acetonitrile: This solvent is flammable and toxic. It can be absorbed through the skin. All handling should be performed in a fume hood.

5.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

5.3. Waste Disposal:

-

Chemical waste must be disposed of according to local, regional, and national regulations.[6] Do not dispose of chemical waste down the drain.[6] Collect all liquid and solid waste in appropriately labeled containers.

Synthesis Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from preparation to final analysis.

Caption: Overall workflow for the synthesis and analysis of this compound.

Conclusion

The and methylamine is a straightforward and efficient process. The reaction proceeds via a well-understood nucleophilic substitution mechanism. By following the detailed protocol and adhering to the necessary safety precautions, this valuable chemical intermediate can be prepared in high yield and purity. The final product's identity should be rigorously confirmed through standard analytical techniques to ensure its suitability for subsequent research and development applications.

References

- Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.

- Google Patents. (n.d.). CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

Dalton Transactions. (2018). Chiral Au‐ and Au‐Isothiourea Complexes: Synthesis, Characterization and Application. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate.

-

NIST. (n.d.). Methylamine, N,N-dimethyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]

-

Molecules. (2007). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

-

RSC Publishing. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Retrieved from [Link]

-

ACS Publications. (2022, June 2). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]

-

Airgas. (2019, November 20). Safety Data Sheet: Dimethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylisourea hydrochloride. Retrieved from [Link]

-

ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. N-Cyano-N'-propargyl-S-methylisothiourea. Retrieved from [Link]

-

National Institutes of Health. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]

-

ResearchGate. (2016). Dimethyl N-cyanodithioiminocarbonate. Retrieved from [Link]

-

bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]

-

ScienceDirect. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. N-Cyano-N'',S-dimethylisothiourea , 98% , 5848-24-8 - CookeChem [cookechem.com]

- 4. This compound CAS#: 5848-24-8 [m.chemicalbook.com]

- 5. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of N-Cyano-N',S-dimethylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of N-Cyano-N',S-dimethylisothiourea

This compound, with the molecular formula C₄H₇N₃S and a molecular weight of 129.18 g/mol , is a white crystalline solid with a melting point of approximately 203°C.[1] Its structure features a central isothiourea core, S-methylated, with one of the nitrogen atoms substituted with a methyl group and the other with a cyano group. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of N-cyanoguanidine moieties, which are recognized pharmacophores in several drug molecules.[1]

The precise characterization of this molecule is crucial for confirming its identity and purity after synthesis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering insights into the connectivity of atoms, the types of chemical bonds present, and the overall molecular formula.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups in different chemical environments:

-

N'-methyl (N'-CH₃): The protons of the methyl group attached to the nitrogen are expected to appear as a singlet. The chemical shift would likely be in the range of δ 2.8-3.2 ppm . This downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

S-methyl (S-CH₃): The protons of the S-methyl group are also expected to be a singlet. This signal is anticipated to be in a more upfield region, approximately δ 2.3-2.7 ppm , as sulfur is less electronegative than nitrogen.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | Singlet | 3H | N'-CH₃ |

| ~ 2.3 - 2.7 | Singlet | 3H | S-CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Four distinct carbon signals are expected:

-

Isothiourea Carbon (C=N): This quaternary carbon is part of the C=N bond and is expected to have a chemical shift in the range of δ 160-170 ppm .

-

Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in the region of δ 115-125 ppm .

-

N'-methyl Carbon (N'-CH₃): The carbon of the N-methyl group is expected around δ 30-35 ppm .

-

S-methyl Carbon (S-CH₃): The S-methyl carbon signal is predicted to be in a more shielded region, around δ 15-20 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 170 | C=N |

| ~ 115 - 125 | C≡N |

| ~ 30 - 35 | N'-CH₃ |

| ~ 15 - 20 | S-CH₃ |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several key absorption bands:

-

C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is expected in the region of 2200-2260 cm⁻¹ .

-

C=N Stretch: The imine C=N double bond should give rise to a medium to strong absorption in the range of 1640-1690 cm⁻¹ .

-

C-H Stretch (sp³): The C-H stretching vibrations of the two methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

-

C-N Stretch: The C-N single bond stretching vibrations are expected in the fingerprint region, generally between 1000-1350 cm⁻¹ .

-

C-S Stretch: The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹ .

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2200 - 2260 | Strong | C≡N stretch |

| ~ 1640 - 1690 | Medium | C=N stretch |

| ~ 2850 - 2960 | Medium | sp³ C-H stretch |

| ~ 1000 - 1350 | Medium | C-N stretch |

| ~ 600 - 800 | Weak | C-S stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to its molecular weight (129.18). The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and radical species.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

-

Molecular Ion ([M]⁺˙): The peak at m/z 129 would correspond to the intact molecule with one electron removed.

-

Loss of a Methyl Radical (•CH₃): A significant fragment at m/z 114 could result from the loss of a methyl group, likely from the more labile S-CH₃ bond.

-

Loss of the Cyanoimino Group (•NCN): Fragmentation involving the cleavage of the C-N bond could lead to a fragment at m/z 88 .

-

Thiomethyl Cation ([CH₃S]⁺): A peak at m/z 47 corresponding to the thiomethyl cation is also a plausible fragment.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 129 | [C₄H₇N₃S]⁺˙ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 88 | [M - NCN]⁺˙ |

| 47 | [CH₃S]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 10-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic characterization of this compound is essential for its application in synthetic and medicinal chemistry. This guide has provided a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the known molecular structure and established spectroscopic principles. The outlined experimental protocols offer a standardized approach for the acquisition of this crucial data. The availability of experimental spectra from primary literature would be invaluable for the definitive assignment of all spectroscopic features and would further solidify the understanding of this important chemical building block.

References

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Cyano-N',S-dimethylisothiourea as a Guanidinylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium moiety is a critical pharmacophore in numerous biologically active molecules, prized for its ability to engage in multifaceted non-covalent interactions. The synthesis of guanidines, therefore, is of paramount importance in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the mechanism of action of N-Cyano-N',S-dimethylisothiourea, a versatile and efficient guanidinylating agent. We will delve into the electronic factors governing its reactivity, the step-by-step mechanistic pathway of guanidinylation, and provide field-proven experimental protocols for its application in the modification of primary amines, including those in sensitive peptide substrates.

Introduction: The Significance of Guanidinylation and the Role of this compound

The guanidinium group, the functional component of the amino acid arginine, is a highly basic and polarizable moiety capable of forming strong, directional hydrogen bonds and engaging in electrostatic interactions. These properties make it a key player in molecular recognition events at the heart of many biological processes. Consequently, the introduction of a guanidine group—a process known as guanidinylation—is a widely employed strategy in drug design to enhance binding affinity, modulate pharmacokinetic properties, and introduce specific molecular interactions.

A variety of reagents have been developed for the guanidinylation of primary and secondary amines. Among these, this compound has emerged as a valuable tool due to its stability, ease of handling, and predictable reactivity. Its utility is notably demonstrated in the industrial synthesis of the H2 receptor antagonist, cimetidine, a landmark in pharmaceutical chemistry.[1][2][3] This guide will dissect the underlying chemical principles that make this compound an effective guanidinylating agent.

Core Mechanism of Action: A Stepwise Elucidation

The guanidinylation of a primary amine with this compound proceeds through a well-defined, two-step addition-elimination mechanism. The reactivity of the reagent is dictated by the electronic interplay of the cyano, methyl, and methylthio substituents on the isothiourea core.

The Electrophilic Nature of the Guanidinylating Carbon

The central carbon atom of the isothiourea is rendered highly electrophilic by the cumulative electron-withdrawing effects of the adjacent nitrogen atoms and the sulfur atom. The N'-cyano group, in particular, plays a crucial role in activating the molecule for nucleophilic attack. This electron deficiency makes the central carbon the primary target for the nucleophilic primary amine.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon of this compound. This attack results in the formation of a transient, tetrahedral intermediate.

Figure 1: Nucleophilic attack of a primary amine on this compound.

Step 2: Elimination of the Methylthiolate Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to restore the stable trigonal planar geometry around the central carbon. This is achieved through the elimination of the methylthio (-SCH₃) group, which is a competent leaving group. The stability of the resulting methylthiolate anion contributes to the thermodynamic driving force of this step. The departure of the methylthiolate is facilitated by a proton transfer, which can occur either in a concerted or stepwise manner, to neutralize the positive charge on the newly incorporated nitrogen and the negative charge on the cyano-nitrogen. The final product is the N-cyano-N'-alkyl-N''-methylguanidine.

Figure 2: Elimination of the methylthiolate leaving group to form the guanidine product.

A proposed mechanistic pathway for a similar reaction involving an S-methylisothiourea derivative suggests the formation of an ammonium intermediate followed by the elimination of the methylthio group, which supports this proposed mechanism.[4]

Experimental Protocols and Considerations

The successful application of this compound as a guanidinylating agent relies on careful control of reaction conditions. The following protocols provide a general framework that can be adapted for specific substrates.

General Protocol for the Guanidinylation of a Primary Amine

This protocol is suitable for a wide range of primary amines in solution phase.

Reagents and Materials:

-

Primary amine

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, drying agent, silica gel for chromatography)

Procedure:

-

Dissolve the primary amine in the chosen anhydrous solvent under an inert atmosphere.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyano-N'-substituted-N''-methylguanidine.

Protocol for the Guanidinylation of Peptides on Solid Support

The modification of peptides with guanidinium groups can enhance their biological activity and cell-penetrating properties. This compound can be employed for the guanidinylation of primary amino groups (e.g., the side chain of lysine or the N-terminus) on a solid-phase peptide synthesis resin.

Reagents and Materials:

-

Peptide-bound resin with a free primary amine

-

This compound (5-10 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker or agitator

-

Standard reagents for resin washing and peptide cleavage/deprotection

Procedure:

-

Swell the peptide-bound resin in anhydrous DMF.

-

Prepare a solution of this compound and DIPEA in anhydrous DMF.

-

Add the guanidinylation solution to the resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-24 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines).

-

Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane, and methanol.

-

Dry the resin under vacuum.

-

Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the guanidinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Reactivity and Yields

The efficiency of guanidinylation with this compound can vary depending on the nucleophilicity of the amine and the reaction conditions. While comprehensive quantitative data for a wide range of substrates is not extensively compiled in a single source, the synthesis of cimetidine provides a key example of its industrial application with good yields.[1] The following table presents a qualitative summary of expected reactivity.

| Substrate Class | Expected Reactivity | Typical Conditions |

| Primary Aliphatic Amines | High | Room temperature to 60 °C |

| Primary Aromatic Amines | Moderate | Elevated temperatures may be required |

| Sterically Hindered Amines | Low to Moderate | Longer reaction times and/or higher temperatures |

| Peptide-bound Amines | Moderate | Room temperature, extended reaction times |

Conclusion: A Versatile Tool for Guanidine Synthesis

This compound stands as a reliable and effective reagent for the guanidinylation of primary amines. Its mechanism of action, proceeding through a well-defined addition-elimination pathway, is driven by the electrophilicity of the isothiourea core and the effective leaving group ability of the methylthiolate. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the construction of guanidine-containing molecules, from small organic compounds to complex peptides. The continued exploration of its reactivity and application will undoubtedly further solidify its place in the synthetic chemist's toolkit.

References

- Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Two new guanidinylation reagents, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, proved to be superior to already known reagents. Synthesis, 2004(01), 37-42.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115).

-

The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025). BenchChem.

- A process for the preparation of cimetidine. (1988).

- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2017). Molecules, 22(10), 1649.

- Process for the preparation of cimetidine. (1988).

-

Amines with Nitrous Acid. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2013). International Journal of Molecular Sciences, 14(2), 4169-4186.

- A process for the preparation of cimetidine. (1988).

- The Chemistry of Amines. (n.d.). University of Wisconsin-La Crosse.

- Thiolate as a leaving group. (2015). Reddit. r/chemistry.

- Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

-

1-Cyano-2-methylisothiourea. (n.d.). PubChem. Retrieved from [Link]

- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1234-1269.

- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2010).

- Reaction of amines with nitrous acid| Amines | Class 12 | Chemistry | Khan Academy. (2024). Khan Academy.

- CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).

- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2017). Molecules, 22(10), 1649.

- Reactions of Amines. (n.d.).

- Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1234-1269.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the S-Methyl Group in the Reactivity of N-Cyano-N',S-dimethylisothiourea: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive analysis of the role of the S-methyl group in dictating the reactivity of N-Cyano-N',S-dimethylisothiourea. This versatile reagent is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. We will dissect the electronic and steric contributions of the S-methyl group, its function as a superior leaving group in nucleophilic substitution reactions, and the subsequent influence on reaction pathways and product formation. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound for innovative molecular design and synthesis.

Introduction: The Strategic Importance of the S-Methyl Moiety

This compound is a multifaceted building block in organic synthesis, prized for its predictable reactivity and its utility in constructing complex molecular architectures. At the heart of its synthetic value lies the S-methyl group. This seemingly simple functional group is, in fact, a master controller of the molecule's reactivity, influencing the electrophilicity of the central carbon atom and participating directly in the key bond-forming and bond-breaking steps of many reactions. Understanding the nuanced role of the S-methyl group is paramount for any scientist aiming to exploit the full potential of this powerful synthetic tool.

The isothiourea backbone, in general, presents a unique electronic landscape. The presence of multiple nitrogen atoms and a sulfur atom creates a delocalized system that can be finely tuned by the nature of the substituents. In the case of this compound, the strongly electron-withdrawing cyano group significantly influences the electron density across the molecule, while the N-methyl and S-methyl groups provide important steric and electronic contributions. This guide will specifically illuminate the critical functions of the S-methyl group in this dynamic interplay.

The Dual Nature of the S-Methyl Group: Electronic and Steric Effects

The S-methyl group exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

2.1. Electronic Influence: Activating the Isothiourea Core

The sulfur atom in the isothiourea moiety is less electronegative than nitrogen, leading to a polarization of the C=N and C-S bonds. The S-methyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This electronic contribution might seem counterintuitive to enhancing reactivity towards nucleophiles. However, the key to understanding its role lies in its ability to stabilize the isothiourea system and, more importantly, in its capacity to act as an excellent leaving group.

The presence of the electron-withdrawing N-cyano group is a dominant factor, rendering the imino carbon electrophilic.[1] The S-methyl group, in this context, serves as a stable, yet readily displaceable, entity.

2.2. Steric Considerations: Modulating Nucleophilic Attack

While not exceptionally bulky, the S-methyl group does contribute to the steric environment around the electrophilic carbon. This steric hindrance is generally minimal and does not prevent attack by a wide range of nucleophiles.[2] However, in reactions with sterically demanding nucleophiles, the size of the S-alkyl group can play a more significant role in modulating the reaction rate. For the versatile S-methyl group, this balance is ideal, allowing for broad substrate scope.

The S-Methyl Group as a Premier Leaving Group: Facilitating Nucleophilic Substitution

The most critical role of the S-methyl group in the reactivity of this compound is its function as a superb leaving group in nucleophilic substitution reactions. This characteristic is the cornerstone of its utility in the synthesis of a vast number of heterocyclic compounds.[2]

The departure of the S-methyl group as methanethiol (CH₃SH) or its corresponding anion (methanethiolate, CH₃S⁻) is facilitated by several factors:

-

Stability of the Leaving Group: Methanethiol is a volatile and relatively stable molecule. The methanethiolate anion is a soft base and a good nucleophile in its own right, but in the context of these reactions, its departure is thermodynamically favorable, often driven by the formation of a more stable heterocyclic system.

-

Weak C-S Bond: The carbon-sulfur bond is weaker than a corresponding carbon-oxygen or carbon-nitrogen bond, making it more susceptible to cleavage.

-

Irreversible Product Formation: In many cyclization reactions, the displacement of the S-methyl group leads to the formation of a stable aromatic or heteroaromatic ring system, which provides a strong thermodynamic driving force for the reaction to proceed to completion.

The general mechanism for nucleophilic substitution at the isothiourea core is depicted below. A nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methanethiolate leaving group yields the substituted product.

Caption: Reaction pathway for fused pyrimidine synthesis.

4.2. Formation of Thiazole Derivatives

Reactions with compounds containing a nucleophilic thiol group, such as thiophenols, also proceed via the displacement of the S-methyl group. In these cases, the initial attack is by the thiolate anion, leading to an intermediate that can then undergo further transformations or cyclizations. [2]

Experimental Protocols: Harnessing the Reactivity of the S-Methyl Group

The following generalized protocol, adapted from procedures for the analogous dimethyl N-cyanodithioiminocarbonate, illustrates a typical reaction where the S-methyl group is displaced. [2] 5.1. General Procedure for the Synthesis of Fused Heterocycles

-

Reactant Dissolution: Dissolve the nucleophilic substrate (e.g., 2-aminobenzimidazole, 1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Isothiourea: To the stirred solution, add this compound (1.0-1.2 eq.).

-

Base Addition (if necessary): For less nucleophilic substrates or to generate a more potent nucleophile (e.g., a thiolate from a thiol), a base such as triethylamine (TEA) or potassium hydroxide (KOH) may be added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of 2 to 24 hours, depending on the reactivity of the nucleophile.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Table 1: Representative Reaction Conditions

| Nucleophile | Base | Solvent | Temperature | Time (h) | Product Type |

| 2-Aminobenzimidazole | TEA | DMF | Reflux | 6-12 | Fused Pyrimidine |

| Thiophenol | KOH | Ethanol | Reflux | 4-8 | Substituted Thiazole |

| Hydrazine | None | Ethanol | Room Temp. | 2-4 | Triazole Derivative |

Spectroscopic Evidence: Observing the Role of the S-Methyl Group

The course of reactions involving this compound can be effectively monitored using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The disappearance of the characteristic singlet corresponding to the S-methyl protons (typically in the range of δ 2.4-2.7 ppm) is a clear indicator of the progress of the reaction. The appearance of new signals corresponding to the protons of the heterocyclic product confirms its formation.

-

Mass Spectrometry: The detection of the molecular ion peak of the expected product in the mass spectrum of the reaction mixture provides strong evidence for the successful displacement of the S-methyl group and the formation of the new C-nucleophile bond.

-

IR Spectroscopy: The disappearance of the C-S stretching vibration and changes in the region of the C=N and C≡N stretching frequencies can also be used to monitor the reaction.

Conclusion: A Versatile Tool for Modern Organic Synthesis